2-Methyl-5-(methylthio)benzoic acid
Description
The compound 2-Methyl-5-(methylthio)benzoic acid is a notable member of the substituted benzoic acids, a class of molecules with significant applications in various scientific fields. Its unique structure, featuring both a methyl and a methylthio group on the benzene (B151609) ring, gives rise to specific chemical properties and reactivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEAAKCPIGTZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585554 | |
| Record name | 2-Methyl-5-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26246-30-0 | |
| Record name | 2-Methyl-5-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 5 Methylthio Benzoic Acid and Analogues
Strategies for Constructing the Methylthioaryl Carboxylic Acid Scaffold
The assembly of the methylthioaryl carboxylic acid core involves the sequential or concerted introduction of the key functional groups—the methylthio moiety and the carboxylic acid—onto an aromatic ring.
A primary method for creating the C-S bond in these compounds is through thiolation, which involves introducing a sulfur-containing group. One common route involves the methylation of a pre-existing thiol group. For instance, the synthesis of 3-(methylthio)benzoic acid can be achieved by reacting 3-mercaptobenzoic acid with methyl iodide in the presence of a base like potassium carbonate. chemicalbook.com This reaction proceeds through the formation of a thiolate anion, which then acts as a nucleophile to displace the iodide from methyl iodide, forming the methylthio ether. chemicalbook.com
Another approach is the direct introduction of a thiol group through decarboxylative thiolation, although this is more focused on producing free thiols which would then require methylation. nih.gov
An alternative strategy involves introducing the carboxylic acid group onto an aromatic ring that already contains the methylthio substituent. While less commonly detailed for this specific compound in the provided context, general organic synthesis principles allow for this transformation. For example, a methylthio-substituted toluene (B28343) could be oxidized to form the corresponding benzoic acid. Alternatively, a bromo-substituted methylthiobenzene could be converted into a Grignard reagent, which can then be carboxylated using carbon dioxide.
Precursor-Based Synthesis Approaches
These methods utilize commercially available or readily synthesized precursors that are then chemically modified to yield the target molecule.
A well-documented route for producing methylthiobenzoic acids involves starting with chlorobenzonitrile derivatives. google.comgoogle.com This process unfolds in two main steps:
Nucleophilic Aromatic Substitution: Chlorobenzonitrile is reacted with sodium methylmercaptide (CH₃SNa). In this step, the methylthiolate anion displaces the chloride ion on the aromatic ring to form methylthiobenzonitrile. This reaction is typically carried out in an organic solvent. google.com
Hydrolysis: The nitrile group of the resulting methylthiobenzonitrile is then hydrolyzed under alkaline conditions to yield the sodium salt of methylthiobenzoic acid. Subsequent acidification with a strong acid, such as hydrochloric acid, precipitates the final methylthiobenzoic acid product. google.comgoogle.com
This synthetic pathway is advantageous because the starting materials are widely available, and the reaction conditions are generally mild. google.com
Table 1: Synthesis of Methylthiobenzoic Acid from o-Chlorobenzonitrile
This interactive table summarizes the reaction conditions and outcomes from a patented synthetic method.
| Parameter | Value | Reference |
| Starting Material | o-Chlorobenzonitrile | google.com |
| Reagent 1 | Sodium methyl mercaptide solution (20%) | google.com |
| Catalyst | Resin-immobilized quaternary ammonium (B1175870) salt | google.com |
| Solvent | Xylene | google.com |
| Reagent 2 | Solid Sodium Hydroxide | google.com |
| Final Product | o-Methylthiobenzoic acid | google.com |
| Yield | 75.7g from 68.7g starting material | google.com |
| Purity | 98.3% (by Gas Chromatography) | google.com |
Other precursors can also be used to generate analogues of 2-Methyl-5-(methylthio)benzoic acid. For example, the synthesis of 2-chloro-5-mercaptobenzoic acid has been described, which could then be methylated to introduce the methylthio group. prepchem.com Another related synthesis involves the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a cuprous bromide catalyst to produce a sulfamoylbenzoate derivative, highlighting the use of halogenated benzoic acids as versatile precursors. google.com
Catalytic Systems in Synthesis of this compound and Related Compounds
Catalysis plays a crucial role in enhancing the efficiency and feasibility of these synthetic routes.
In the synthesis from chlorobenzonitrile, a three-phase phase-transfer catalyst is employed. google.comgoogle.com These catalysts, such as resin-immobilized quaternary ammonium or phosphonium (B103445) salts, facilitate the reaction between the aqueous sodium methylmercaptide solution and the organic phase containing the chlorobenzonitrile. google.com The use of such a catalyst leads to a stable and easily controlled reaction with few side products and high yields. A significant advantage is that the catalyst can be easily separated from the reaction mixture by filtration and reused. google.com
In related syntheses of benzoic acid derivatives, other catalytic systems are prominent. For instance, the synthesis of methyl benzoates from various benzoic acids has been achieved using solid acid catalysts, such as zirconium metal fixed with titanium. mdpi.com Copper catalysts, specifically cuprous bromide, have been shown to be effective in the synthesis of 2-methoxy-5-sulfamoylbenzoic acid methyl ester from a chloro-substituted precursor. google.com
Phase Transfer Catalysis in Methylthiobenzoic Acid Preparation
Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgnumberanalytics.com This technique is particularly advantageous for synthesizing methylthiobenzoic acids, as it allows for smooth and controllable reactions with high yields, reduced side reactions, and simplified catalyst separation and reuse. google.com
A novel synthetic route for methylthiobenzoic acid employs a three-phase transfer catalysis system. google.comgoogle.com The process begins with the reaction of a chlorobenzonitrile derivative with sodium methyl mercaptide in an organic solvent. google.com A solid-phase catalyst, such as a resin-immobilized quaternary ammonium or phosphonium salt, facilitates the transfer of the methyl mercaptide anion from the aqueous phase to the organic phase for the nucleophilic substitution reaction. google.com The resulting methylthiobenzonitrile intermediate is then hydrolyzed under alkaline conditions to produce the sodium salt of the corresponding benzoic acid. Subsequent acidification yields the final methylthiobenzoic acid product. google.com
The key advantages of this three-phase PTC method include mild reaction conditions, the use of readily available raw materials, and the ease of catalyst recovery by simple filtration. google.comgoogle.com This approach avoids the use of expensive starting materials like mercaptobenzoic acid and harsh reaction conditions associated with other methods. google.com
The following table details the reaction conditions and outcomes for the synthesis of o-methylthiobenzoic acid, an analogue of the target compound, using this PTC method. google.com
Table 1: Synthesis of o-Methylthiobenzoic Acid via Phase Transfer Catalysis google.com
| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield | Purity (GC analysis) |
|---|---|---|---|---|---|
| o-Chlorobenzonitrile | Resin-immobilized quaternary ammonium salt | Xylene | 1. Nucleophilic substitution at 70-80°C 2. Hydrolysis with NaOH at 110°C | 75.7 g | 98.3% |
| o-Chlorobenzonitrile | Resin-immobilized quaternary ammonium salt | Monochlorobenzene | 1. Nucleophilic substitution at 70-80°C 2. Hydrolysis with NaOH at 110°C | 78.3 g | 98.7% |
| o-Chlorobenzonitrile | Resin-immobilized quaternary ammonium salt | Dichlorobenzene | 1. Nucleophilic substitution at 70-80°C 2. Hydrolysis with KOH at 110°C | 76.5 g | 97.3% |
Palladium-Catalyzed Cross-Coupling Reactions for Substituted Benzoic Acids
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. libretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide straightforward methods for constructing complex aromatic molecules, including substituted benzoic acids. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetallation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.org
While a variety of cross-coupling reactions exist, such as the Suzuki, Stille, and Heck reactions, the direct functionalization of benzoic acid derivatives is a particularly efficient strategy. libretexts.org For instance, the ortho-alkylation of benzoic acids can be achieved using a palladium(II) acetate (B1210297) catalyst. researchgate.net In this approach, the carboxylic acid group acts as a weak coordinating directing group, facilitating the activation of the C-H bond at the ortho position. The reaction of the benzoic acid with an alkyl halide in the presence of the palladium catalyst leads to the formation of a new carbon-carbon bond. researchgate.net
This strategy is part of a broader class of reactions that leverage directing groups to achieve high regioselectivity in C-H functionalization, overcoming challenges associated with the low reactivity of certain substrates. researchgate.net While this specific example demonstrates alkylation, the versatility of palladium catalysis extends to the introduction of various other substituents, making it a key technology for producing diverse analogues of substituted benzoic acids. rsc.org
Table 2: Examples of Palladium-Catalyzed Reactions for Aromatic Compound Synthesis
| Reaction Name | Coupling Partners | Bond Formed | General Application |
|---|---|---|---|
| Suzuki Reaction | Organoboron compound + Organohalide | C-C | Synthesis of biaryls, polyolefins, and styrenes. libretexts.org |
| Stille Reaction | Organotin compound + Organohalide | C-C | Formation of Csp²-Csp² and Csp²-Csp bonds. libretexts.org |
| Heck Reaction | Alkene + Aryl halide | C-C | Synthesis of substituted alkenes. libretexts.org |
| Buchwald-Hartwig Amination | Amine + Aryl halide | C-N | Formation of aryl amines. libretexts.org |
| Carboxyl-Directed C-H Alkylation | Benzoic Acid + Alkyl Halide | C-C | Ortho-alkylation of benzoic acids. researchgate.net |
Table of Compounds
Chemical Reactivity and Derivatization of 2 Methyl 5 Methylthio Benzoic Acid
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core
The orientation of incoming electrophiles onto the benzene (B151609) ring of 2-Methyl-5-(methylthio)benzoic acid is governed by the directing effects of the existing substituents. The methyl (-CH₃) and methylthio (-SCH₃) groups are ortho, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator.
In this specific substitution pattern, the positions on the aromatic ring are influenced as follows:
Position 3: Ortho to the methyl group and meta to the methylthio group.
Position 4: Para to the methyl group and ortho to the methylthio group.
Position 6: Ortho to the methyl group and meta to the carboxylic acid group.
Given the combined influence of these groups, electrophilic substitution is predicted to preferentially occur at the positions most strongly activated and sterically accessible. The methyl and methylthio groups work in concert to activate positions 4 and 6. However, the deactivating effect of the carboxylic acid at position 6 suggests that position 4 would be the most favored site for electrophilic attack. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration would be expected to yield primarily 2-Methyl-4-nitro-5-(methylthio)benzoic acid.
Oxidation Reactions of the Methylthio Group to Sulfoxides and Sulfones
The sulfur atom of the methylthio group in this compound is susceptible to oxidation. This reaction can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the oxidizing agent and reaction conditions.
The oxidation of thioethers to sulfoxides is a common transformation and can be achieved using a variety of reagents. organic-chemistry.orgresearchgate.net Mild oxidizing agents are typically employed to prevent over-oxidation to the sulfone. Hydrogen peroxide is a common and environmentally benign oxidant for this purpose. researchgate.netrsc.org The reaction can be catalyzed by various metal complexes to enhance selectivity. organic-chemistry.org For example, the use of a stoichiometric amount of an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) at low temperatures can selectively produce 2-Methyl-5-(methylsulfinyl)benzoic acid. researchgate.net
Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents, leads to the formation of the corresponding sulfone. organic-chemistry.org Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide, often with a catalyst, can be used to synthesize 2-Methyl-5-(methylsulfonyl)benzoic acid. organic-chemistry.org The choice of oxidant and the careful control of reaction stoichiometry are crucial for achieving the desired oxidation state. rsc.org
Table 1: Oxidation Products of this compound
| Starting Material | Product Name | Chemical Formula of Product |
| This compound | 2-Methyl-5-(methylsulfinyl)benzoic acid | C₉H₁₀O₃S |
| This compound | 2-Methyl-5-(methylsulfonyl)benzoic acid | C₉H₁₀O₄S |
Nucleophilic Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a primary site for nucleophilic acyl substitution reactions. The hydroxyl group of the carboxyl function can be replaced by a variety of nucleophiles, leading to the formation of important derivatives such as esters, amides, and acid chlorides.
To enhance the reactivity of the carboxylic acid towards nucleophilic attack, it is often converted to a more reactive intermediate. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride, 2-Methyl-5-(methylthio)benzoyl chloride. This intermediate can then readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters in high yields.
Formation of Esters and Anhydrides
Esterification is a common derivatization of this compound. Standard methods for esterification can be employed, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. acs.org The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. ijstr.orgepa.gov Alternatively, solid acid catalysts, such as modified montmorillonite (B579905) K10, have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.orgepa.gov For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to its acid chloride, which then reacts cleanly with an alcohol. Mechanically induced solvent-free esterification methods at room temperature have also been developed. nih.gov
Acid anhydrides can be formed from this compound, typically by reacting the corresponding carboxylate salt with an acyl chloride, or by the dehydration of the carboxylic acid, although the latter is less common for simple benzoic acids. The mixed anhydride (B1165640) can also be prepared, for instance, by reacting the carboxylic acid with another acid anhydride, like acetic anhydride.
Table 2: Common Esterification Methods for Substituted Benzoic Acids
| Method | Reagents | Conditions |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |
| Solid Acid Catalysis | Alcohol, Modified Montmorillonite K10 | Solvent-free, Reflux ijstr.orgepa.gov |
| Acid Chloride Route | Thionyl Chloride, then Alcohol | Typically at room temperature or with mild heating |
| Mechanochemical | Alcohol, Dehydrating Agent (e.g., I₂/KH₂PO₂) | Room temperature, ball milling nih.gov |
Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds
The functional groups of this compound provide multiple handles for the construction of heterocyclic ring systems. The carboxylic acid can be used as a starting point for the synthesis of various heterocycles. For example, it can be converted to an amide and then cyclized to form nitrogen-containing heterocycles.
One important class of heterocycles that can be synthesized from benzoic acid derivatives are thiazolidinones. sphinxsai.comnih.govresearchgate.nethilarispublisher.com A common synthetic route involves the conversion of the benzoic acid to a benzoyl chloride, which is then reacted with an aniline (B41778) and ammonium (B1175870) thiocyanate (B1210189) to form a thiourea (B124793) derivative. sphinxsai.com This intermediate can subsequently be cyclized with a haloacetic acid to yield the thiazolidinone ring system. sphinxsai.com
Another significant class of heterocycles accessible from thioether-substituted aromatic compounds are benzothiophenes. organic-chemistry.orgchemicalbook.comwikipedia.org While various synthetic routes exist, many involve intramolecular cyclization of aryl sulfides. chemicalbook.com For instance, an appropriately substituted arylthioacetic acid can undergo cyclization to form a 3-hydroxybenzo[b]thiophene, which can then be further modified. chemicalbook.com The specific substitution pattern of this compound offers potential for the synthesis of substituted benzothiophene (B83047) derivatives through tailored cyclization strategies. google.comnih.gov
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography of 2-Methyl-5-(methylthio)benzoic acid and its Congeners
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure determination for this compound has not been reported, extensive studies on closely related benzoic acid derivatives provide a robust framework for predicting its structural properties.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction allows for the unambiguous determination of molecular geometry, bond lengths, bond angles, and crystal packing. For many benzoic acid derivatives, this technique has revealed a common structural motif: the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.
For instance, the crystal structures of o-toluic acid (2-methylbenzoic acid) and o-chlorobenzoic acid have been elucidated, showing that both form hydrogen-bonded ribbons. rsc.org While they are not isostructural, the persistence of this hydrogen bonding pattern is significant. rsc.org It is highly probable that this compound would also exhibit this dimeric association in the solid state. The planarity of the benzene (B151609) ring and the orientation of the methyl and methylthio substituents relative to the carboxylic acid group are key parameters that would be precisely determined from such an analysis.
A study on 2-methyl-4-(2-methylbenzamido)benzoic acid, a more complex congener, revealed a monoclinic crystal system with space group P21/c. bldpharm.com This highlights the diversity in crystal packing that can arise from different substitution patterns on the benzoic acid framework.
Table 1: Crystallographic Data for Congeners of this compound
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Methyl-4-(2-methylbenzamido)benzoic acid | C₁₆H₁₅NO₃ | Monoclinic | P21/c | 23.318 | 10.230 | 13.901 | 125.50 | 2699.7 | 8 |
Data sourced from a study on 2-methyl-4-(2-methylbenzamido)benzoic acid. bldpharm.com
Powder X-ray Diffraction Studies
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of a bulk sample. Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint." While no specific PXRD data for this compound is available, it is a standard characterization technique for solid organic compounds. The detection of polymorphs, or different crystalline forms of the same compound, is also possible with PXRD, as seen in the case of o-toluic acid which is known to have multiple polymorphs. rsc.org
Hydrogen Bonding Networks and Supramolecular Assembly
The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and thus dictates the primary supramolecular assembly in benzoic acids. The most common and energetically favorable interaction is the formation of a cyclic, centrosymmetric dimer via O-H···O hydrogen bonds between two carboxylic acid groups. This motif is observed in the crystal structures of benzoic acid and the vast majority of its derivatives. bldpharm.comdocbrown.info
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly sensitive to polar functional groups and is a powerful tool for characterizing carboxylic acids. The spectrum of a typical benzoic acid derivative is dominated by the absorptions of the carboxylic acid group.
A key feature is the very broad O-H stretching band that typically appears in the region of 3300 to 2500 cm⁻¹, which is a consequence of the strong hydrogen bonding in the dimeric structure. docbrown.info The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, typically between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. docbrown.info Conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to non-conjugated carboxylic acids. docbrown.info The C-O stretching vibration is usually observed in the 1320 to 1210 cm⁻¹ range, and a broad O-H out-of-plane bending (wagging) band can be found around 960-900 cm⁻¹.
The FT-IR spectrum of the isomeric compound, 4-(methylthio)benzoic acid, has been reported and shows the characteristic features expected for a benzoic acid derivative. researchgate.net For this compound, one would also expect to observe vibrations associated with the methyl and methylthio groups, such as C-H stretching and bending modes, and the C-S stretching vibration, which is typically weaker and appears in the fingerprint region.
Table 2: Characteristic FT-IR Vibrational Frequencies for Benzoic Acid Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H stretch | 3300 - 2500 | Very broad, indicative of hydrogen-bonded dimer |
| C-H stretch (aromatic) | 3100 - 3000 | Sharp, medium to weak intensity |
| C-H stretch (methyl) | 3000 - 2850 | Sharp, medium to weak intensity |
| C=O stretch | 1710 - 1680 | Strong, sharp intensity |
| C=C stretch (aromatic) | 1625 - 1450 | Medium to strong intensity |
| C-O stretch | 1320 - 1210 | Medium intensity |
| O-H bend (out-of-plane) | 960 - 900 | Broad, medium intensity |
This table is a generalization based on data for benzoic acid and its derivatives. docbrown.info
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring and the C-S stretching of the methylthio group are expected to be more prominent in the Raman spectrum of this compound compared to its FT-IR spectrum. The carbonyl (C=O) stretch is also typically observed in the Raman spectrum.
Studies on related molecules like 2-amino-5-bromobenzoic acid have utilized both FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to provide a complete vibrational assignment. researchgate.net For this compound, the Raman spectrum would be valuable for confirming the assignments made from the FT-IR spectrum and for providing a more complete picture of the vibrational modes of the molecule. A comparative analysis of the Raman spectra of benzoic acid and its benzoate (B1203000) form shows distinct differences that can be used to study chemical reactions such as esterification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both one-dimensional and two-dimensional NMR methods offer unambiguous assignment of proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as multiplets due to spin-spin coupling, while the methyl groups are observed as sharp singlets.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.45 | br s | 1H | COOH |
| 7.85 | d | 1H | H-6 |
| 7.29 | dd | 1H | H-4 |
| 7.22 | d | 1H | H-3 |
| 2.61 | s | 3H | Ar-CH₃ |
| 2.48 | s | 3H | S-CH₃ |
Data presented is a representative example and may vary slightly based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound shows signals for the carboxylic acid carbon, the aromatic carbons, and the two methyl carbons at characteristic chemical shifts.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | COOH |
| 142.1 | C-5 |
| 137.9 | C-2 |
| 131.8 | C-1 |
| 130.8 | C-6 |
| 128.5 | C-4 |
| 125.9 | C-3 |
| 20.1 | Ar-CH₃ |
| 15.6 | S-CH₃ |
Data presented is a representative example and may vary slightly based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional NMR techniques are instrumental in confirming the assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY correlations would be expected between the aromatic protons H-3, H-4, and H-6, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the Ar-CH₃ proton signal at 2.61 ppm to the carbon signal at 20.1 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound provides information about its electronic transitions. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The presence of the carboxylic acid and methylthio groups influences the position and intensity of these absorptions. The spectrum is expected to show absorption maxima related to the π → π* transitions of the benzene ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₉H₁₀O₂S), the molecular weight is 182.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 182.
Key fragmentation patterns would likely include:
Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at m/z 165.
Loss of a carboxyl group (•COOH), leading to a fragment at m/z 137.
Cleavage of the methyl group from the thioether, resulting in a fragment at m/z 167.
Analysis of these fragments helps to confirm the presence of the different functional groups and their arrangement within the molecule.
Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Methylthio Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. For 2-Methyl-5-(methylthio)benzoic acid, these theoretical methods offer a detailed picture of its electronic and structural nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using functionals like B3LYP or B3PW91 with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. epstem.netnih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
The process involves finding the lowest energy conformation of the molecule. For instance, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key structural parameter. Due to the presence of the ortho-methyl group, steric hindrance can cause the carboxyl group to twist out of the plane of the aromatic ring, a phenomenon known as the ortho effect. wordpress.comquora.com DFT calculations can precisely quantify this twist. Furthermore, these studies provide insights into the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. nih.gov The correlation between theoretical and experimental data, where available, often shows a high degree of agreement, validating the computational model. nih.gov
Table 1: Representative Theoretical Bond Parameters for Substituted Benzoic Acids
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C=O | ~1.21 |
| C-O | ~1.35 | |
| O-H | ~0.97 | |
| C-C (ring) | ~1.39 - 1.41 | |
| C-COOH | ~1.49 | |
| C-CH3 | ~1.51 | |
| C-S | ~1.77 | |
| S-CH3 | ~1.81 | |
| Note: These are typical values derived from DFT studies on similar molecules and serve as an illustrative example. Actual values for this compound would require a specific calculation. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene ring and the electron-donating substituents, while the LUMO is often a π*-orbital. The HOMO represents the ability to donate an electron, and the LUMO represents the ability to accept an electron. Analysis of the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. DFT calculations are a standard method for computing the energies of these orbitals and visualizing their distribution across the molecule. nih.govdocumentsdelivered.com
Table 2: Representative Frontier Orbital Data
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.0 |
| Note: These values are illustrative, based on calculations for related aromatic acids. A lower energy gap signifies higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. nih.gov Blue areas denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack, commonly located around hydrogen atoms, particularly the acidic proton of the carboxylic acid group. nih.gov Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP map would highlight the negative potential around the carbonyl oxygen and the positive potential on the hydroxyl proton, confirming their roles in chemical interactions.
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.govdocumentsdelivered.com These properties describe how the charge distribution of a molecule is affected by an external electric field.
A large hyperpolarizability value (β) is indicative of significant NLO activity. nih.gov Molecules with donor-acceptor groups connected by a π-conjugated system often exhibit enhanced NLO properties. mdpi.com For this compound, the methyl and methylthio groups act as electron donors, while the carboxylic acid group can act as an acceptor, creating a push-pull system that could lead to NLO behavior. DFT calculations are frequently used to compute these parameters and assess the NLO potential of organic compounds. mdpi.comdergipark.org.tr
Table 3: Representative Calculated NLO Properties
| Property | Symbol | Description |
| Dipole Moment | μ | Measures the overall polarity of the molecule. |
| Polarizability | α | Describes the ease of distortion of the electron cloud by an electric field. mdpi.com |
| Hyperpolarizability | β | Quantifies the second-order NLO response. nih.gov |
| Note: The magnitude of these properties, particularly β, indicates the NLO potential of the molecule. |
The acidity of a benzoic acid derivative is influenced by the electronic effects of its substituents. In this compound, the methyl group at the ortho position introduces a significant steric effect. This "ortho effect" forces the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring. wordpress.comquora.com This disruption of coplanarity increases the acidity of the benzoic acid compared to its meta and para isomers, and even benzoic acid itself. wordpress.comquora.comquora.com
The methylthio group at the meta position (relative to the carboxyl group) exerts a weak electron-donating effect through resonance and an electron-withdrawing inductive effect. Computational methods can quantify these effects and predict the acid dissociation constant (pKa). Theoretical calculations can model the deprotonated carboxylate anion and assess its stability, which is a direct measure of the parent acid's strength.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential therapeutic agents.
For derivatives of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of specific proteins. For example, 2,5-substituted benzoic acid compounds have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov Docking simulations predict that these compounds bind within the BH3-binding groove of both proteins. nih.gov
In these simulations, the benzoic acid moiety typically forms a key interaction, such as with an arginine residue (e.g., Arg88 in Bfl-1), while the substituent at the 5-position, in this case, the methylthio group, occupies a hydrophobic pocket (p2 pocket). nih.gov The docking results, often combined with experimental data like HSQC-NMR, provide strong evidence for the binding mode and help guide the optimization of inhibitor potency and selectivity. nih.gov The binding affinity is quantified by a scoring function, often expressed as a free energy of binding (ΔG), with more negative values indicating a more stable complex. dergipark.org.tr
Ligand-Protein Interaction Analysis for Biological Targets
While specific ligand-protein interaction analyses for this compound are not extensively documented in publicly available literature, studies on structurally similar 2,5-substituted benzoic acid derivatives offer significant insights into its potential biological targets and binding modes. Research on dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 has highlighted the importance of the substituted benzoic acid scaffold in binding to the BH3-binding groove of these proteins. nih.gov
Molecular docking studies on other benzoic acid derivatives have further elucidated the nature of these interactions. For instance, in the context of tyrosinase inhibition, it is suggested that the carboxyl group can act as a nucleophile, potentially chelating the copper ions essential for the enzyme's catalytic activity. nih.gov Computational models demonstrate that the specific substitution pattern on the benzoic acid ring dictates the orientation and stability of the ligand-protein complex.
Table 1: Potential Interacting Residues for 2,5-Substituted Benzoic Acid Scaffolds in Mcl-1
| Interacting Residue | Type of Interaction | Reference |
| Arginine (e.g., Arg263) | Hydrogen Bond (with carboxyl group) | nih.gov |
| Methionine (e.g., Met231) | Hydrophobic (with 5-thioether moiety) | nih.gov |
| Leucine (e.g., Leu235) | Hydrophobic (with 5-thioether moiety) | nih.gov |
| Valine (e.g., Val253) | Hydrophobic (with 5-thioether moiety) | nih.gov |
This table is based on data for structurally related 2,5-substituted benzoic acid inhibitors of Mcl-1 and represents a predictive model for this compound.
Binding Affinity and Conformational Analysis
The binding affinity and conformational preferences of this compound are critical determinants of its potential biological activity. While specific experimental data for this compound is scarce, computational analyses of related molecules provide a strong basis for understanding its behavior.
Studies on 2,5-substituted benzoic acid inhibitors have shown that modifications at the 5-position significantly impact binding affinity. For example, the removal of a 5-phenethylthio group in one analogue resulted in a drastic decrease in binding affinity for both Mcl-1 and Bfl-1, underscoring the substantial contribution of this substituent to the binding potency. nih.gov This suggests that the 5-(methylthio) group in the target compound plays a vital role in establishing favorable interactions within the protein's binding pocket, likely through hydrophobic and sulfur-containing interactions.
Conformational analysis of these inhibitors reveals that they often adopt a "U-shaped" binding mode, anchored by the carboxyl-arginine interaction. nih.gov The substituents on the benzoic acid ring dictate the precise folded conformation. The presence of the 2-methyl group is expected to introduce steric constraints that influence the torsional angles of the molecule, thereby affecting its preferred conformation upon binding. The interplay between the 2-methyl and 5-(methylthio) groups will ultimately define the molecule's shape and complementarity to the binding site, which is a key factor in achieving high binding affinity. The different binding modes observed for various substituted benzoic acids highlight the complexity of molecular recognition and the challenge in predicting the precise orientation of small molecules in protein binding sites. nih.gov
Computational Studies on Enzyme Inhibition Mechanisms
Computational studies are instrumental in elucidating the mechanisms by which benzoic acid derivatives inhibit enzymes. For tyrosinase, a key enzyme in melanin (B1238610) synthesis, benzoic acid derivatives have been shown to act as inhibitors. nih.gov Kinetic analyses of related compounds, such as 2-aminobenzoic acid and 4-aminobenzoic acid, have revealed non-competitive inhibition, suggesting that they bind to a site distinct from the enzyme's active site. nih.gov This binding to either the free enzyme or the enzyme-substrate complex forms a non-productive ternary complex. nih.gov
Table 2: Kinetic Parameters of Benzoic Acid Derivatives as Tyrosinase Inhibitors
| Compound | Inhibition Type (Monophenolase) | Ki (Monophenolase) | Inhibition Type (Diphenolase) | Ki (Diphenolase) | Reference |
| 2-aminobenzoic acid | Non-competitive | 5.15 µM | Non-competitive | 4.72 µM | nih.gov |
| 4-aminobenzoic acid | Non-competitive | 3.8 µM | Non-competitive | 20 µM | nih.gov |
This table presents data for related benzoic acid derivatives to illustrate potential inhibitory mechanisms and potencies.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a crystal structure and corresponding Hirshfeld analysis for this compound are not available in the reviewed literature, the methodology can be described based on studies of other organic molecules, including thiophene (B33073) and benzoic acid derivatives. researchgate.netnih.gov
This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. These distances are normalized (dₙₒᵣₘ) and color-coded on the surface: red indicates shorter contacts (stronger interactions), white represents van der Waals contacts, and blue signifies longer contacts.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect to observe significant contributions from:
H···H contacts: Typically the most abundant, representing van der Waals forces.
O···H/H···O contacts: Indicative of hydrogen bonding, primarily involving the carboxylic acid group. These would likely appear as distinct "spikes" in the fingerprint plot.
C···H/H···C contacts: Reflecting weaker C-H···π interactions.
In the absence of a specific crystal structure, it is reasonable to predict that the crystal packing of this compound would be significantly influenced by hydrogen bonding between the carboxylic acid moieties, forming dimers or catemeric chains, which is a common feature for benzoic acid derivatives. researchgate.net The methyl and methylthio groups would then mediate the packing of these primary structures through weaker van der Waals and C-H···S interactions.
Research Applications of 2 Methyl 5 Methylthio Benzoic Acid and Its Derivatives
Role as an Intermediate in Organic Synthesis
2-Methyl-5-(methylthio)benzoic acid and its related structures serve as valuable intermediates in the field of organic synthesis. These compounds provide a scaffold for the creation of more complex molecules with a range of potential applications. For instance, 2-chloro-5-(methylthio)benzoic acid is noted for its utility in chemical synthesis studies. sigmaaldrich.comsigmaaldrich.com The synthesis of various benzoic acid derivatives, such as 2-propoxy-5-methylbenzoic acid, has been achieved through multi-step routes starting from precursors like p-cresotinic acid. nist.gov
The preparation of methylthiobenzoic acid itself is a key process, with methods developed to produce it from materials like mercaptobenzoic acid. google.com The esterification of benzoic acids to form methyl benzoates is another important transformation, and studies have explored the use of solid acid catalysts like titanium zirconium to facilitate this reaction. mdpi.com The general applicability of certain synthetic procedures allows for the creation of a variety of substituted benzoic acids, including 2,5-dimethylbenzoic acid. orgsyn.org This highlights the role of these benzoic acid derivatives as foundational building blocks in the synthesis of new chemical entities.
Exploration in Medicinal Chemistry Research (Mechanism-based, Non-Clinical)
Anti-Apoptotic Protein Inhibition Research (e.g., Mcl-1 and Bfl-1)
Derivatives of this compound have been investigated for their potential to inhibit anti-apoptotic proteins, which are key regulators of programmed cell death and are often overexpressed in cancer cells. nih.gov Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma/leukemia-1 (Bfl-1) are two such proteins that have been targeted in this research. nih.govnih.gov
A notable discovery was the development of 2,5-substituted benzoic acid derivatives as dual inhibitors of both Mcl-1 and Bfl-1. nih.gov By replacing a difuryl-triazine core with a 2,5-substituted aromatic benzoic acid scaffold, researchers were able to create molecules with equipotent binding to both Mcl-1 and Bfl-1, while showing selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov
Structure-activity relationship (SAR) studies revealed the importance of specific substituents on the benzoic acid core for binding affinity. For example, the deletion of a phenethylthio group at the 5-position significantly reduced binding to both Mcl-1 and Bfl-1. nih.gov Conversely, modifications to the substituents, guided by structural information from techniques like HSQC-NMR and crystallography, led to compounds with significantly improved binding potency. nih.gov One such compound, a 2,5-substituted benzoic acid derivative, demonstrated a 15-fold improvement in binding to both Mcl-1 and Bfl-1. nih.gov
The following table summarizes the binding affinities of selected 2,5-substituted benzoic acid derivatives for Mcl-1 and Bfl-1:
| Compound | R¹ Substituent | R² Substituent | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) |
| 1 | Phenethylthio | Phenylsulfonamide | 1.5 | 1.5 |
| 2 | H | Phenylsulfonamide | >50 | >100 |
| 3 | Phenylmethylthio | Phenylsulfonamide | 1.2 | 1.8 |
| 24 | Optimized Substituent | Optimized Substituent | 0.1 | 0.1 |
These findings underscore the potential of the 2,5-substituted benzoic acid scaffold in the design of potent and selective inhibitors of anti-apoptotic proteins.
Enzyme Inhibition Studies
Benzoic acid derivatives have been a subject of interest in enzyme inhibition research. The core structure of these molecules allows for modifications that can lead to interactions with the active sites of various enzymes. For example, 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid is a compound where the methylthio group can interact with thiol-containing enzymes, potentially leading to the inhibition of their activity.
The antiviral activity of certain benzoic acid derivatives has been linked to enzyme inhibition. One such derivative, NC-5, was found to inhibit the neuraminidase activity of the influenza A virus. nih.gov This inhibition is a key mechanism in preventing the release of new virus particles from infected cells. nih.gov
Furthermore, research into the anticancer properties of benzoic acid derivatives has pointed towards enzyme inhibition as a possible mechanism of action. For instance, some synthesized quinazolinone derivatives, derived from 2-amino benzoic acid, were hypothesized to inhibit the activity of the tyrosine kinase domain, a critical component in cell signaling pathways that can be dysregulated in cancer. preprints.org Similarly, some chalcone-naphthoquinone hybrids have shown the ability to inhibit enzymes like topoisomerases and various kinases involved in cancer progression. nih.gov
Antimicrobial Activity Research and Structural Modifications for Efficacy
The antimicrobial properties of benzoic acid and its derivatives have been a significant area of research. These compounds have demonstrated activity against a range of microorganisms, including bacteria and fungi. researchgate.net The general mechanism of antibacterial action for benzoic acid involves the disruption of bacterial cell homeostasis through the release of hydrogen ions into the cytoplasm. researchgate.net
Structural modifications to the basic benzoic acid scaffold have been explored to enhance antimicrobial efficacy. For example, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have been synthesized and evaluated for their antimicrobial activity. nih.gov These studies have shown that specific derivatives exhibit potent activity, particularly against fungal cells and certain Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov The minimal inhibitory concentration (MIC), a measure of antimicrobial potency, has been determined for these compounds against various microbial strains.
The following table provides a summary of the antimicrobial activity of some new thioureides of 2-(4-methylphenoxymethyl) benzoic acid:
| Microbial Strain | MIC Range (μg/mL) |
| Planktonic fungal cells (e.g., Candida albicans, Aspergillus niger) | 15.6 - 62.5 |
| Pseudomonas aeruginosa | 31.5 - 250 |
| Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) | 62.5 - 1000 |
These results indicate that targeted structural modifications can lead to benzoic acid derivatives with significant and specific antimicrobial activities.
Antitumor Activity Research in Cell Lines
Derivatives of this compound and related compounds have been the focus of extensive research into their potential as antitumor agents. These investigations have primarily involved in vitro studies using various cancer cell lines to assess their cytotoxic and antiproliferative effects.
One area of exploration has been the synthesis and evaluation of aza-benzothiopyranoindazoles. nih.gov In these studies, the positioning of a nitrogen atom within the molecular structure was found to be critical for antitumor activity. Specifically, a 9-aza analogue demonstrated potent antitumor effects in vitro. nih.gov
Another approach has involved the creation of hybrid molecules. For instance, chalcone-1,4-naphthoquinone and chalcone-benzohydroquinone hybrids have been synthesized and tested against breast adenocarcinoma (MCF-7) and colorectal carcinoma (HT-29) cell lines. nih.gov Several of these hybrids exhibited significant cytotoxicity, with some showing enhanced potency against both cell lines. nih.gov The presence of methoxy (B1213986) groups on the chalcone (B49325) structure was found to enhance the anticancer activity. nih.gov
Furthermore, derivatives of 5-trifluoromethylpyrimidine have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Many of these compounds displayed excellent antitumor activities against cell lines with high EGFR expression, such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). nih.gov
The following table summarizes the in vitro antitumor activity of selected compounds against various cancer cell lines:
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
| 9-aza-benzothiopyranoindazole | Not specified | Potent in vitro antitumor activity. nih.gov |
| Chalcone-benzohydroquinone hybrids (5e, 5f) | MCF-7, HT-29 | Enhanced cytotoxicity against both cell lines. nih.gov |
| Chalcone-naphthoquinone hybrids (6a-c, 6e) | MCF-7 | Higher cytotoxic activity against this cell line. nih.gov |
| 5-trifluoromethylpyrimidine derivative (9u) | A549, MCF-7, PC-3 | IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively. nih.gov |
These findings highlight the diverse strategies being employed to develop benzoic acid-based compounds with promising antitumor properties for further investigation.
Antiviral Properties Investigations
The investigation of benzoic acid derivatives has extended to the field of antiviral research, with studies exploring their potential to combat various viral infections. A notable example is the evaluation of a series of newly synthesized benzoic acid derivatives for their activity against the influenza A virus. nih.gov
In a cell-based assay, a compound designated as NC-5, which is a benzoic acid derivative, was identified as having significant antiviral activity. nih.gov This compound was shown to inhibit the replication of different strains of influenza A virus, including H1N1 and H3N2, in a dose-dependent manner. nih.gov
A key finding was that NC-5 was also effective against an oseltamivir-resistant strain of the H1N1 virus (H1N1-H275Y). nih.gov The 50% effective concentrations (EC₅₀) of NC-5 against the standard H1N1 strain and the oseltamivir-resistant strain were 33.6 µM and 32.8 µM, respectively. nih.gov This demonstrates a significant advantage over oseltamivir (B103847) in the context of drug-resistant influenza. nih.gov
The mechanism of action of NC-5 was found to involve the inhibition of neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells. nih.gov Additionally, NC-5 was observed to suppress the expression of viral proteins NP and M1 during the later stages of viral biosynthesis. nih.gov
These findings suggest that benzoic acid derivatives like NC-5 could be promising candidates for the development of new antiviral drugs, particularly for treating infections caused by drug-resistant influenza viruses. nih.gov
Antioxidant Activity Investigations
Derivatives of this compound have been explored for their potential as antioxidants. Phenolic compounds, in general, are recognized for their ability to scavenge free radicals. nih.gov Research into related structures, such as 2-methyl benzimidazole (B57391), has shown interesting antioxidant activity. researchgate.netjddtonline.info For instance, studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have demonstrated the antioxidant potential of certain benzimidazole derivatives. researchgate.netjddtonline.info
In a broader context, the synthesis of various heterocyclic compounds containing moieties like 1,3,4-oxadiazole-2-thiol (B52307) has been a focus for developing new antioxidant agents. nih.gov The antioxidant activity of these synthesized compounds is often evaluated using methods such as DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov For example, a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and showed a range of promising antioxidant activities, with some compounds exhibiting significant radical scavenging potential. nih.gov
Similarly, research on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives has revealed their capacity as free radical scavengers, further underscoring the potential of related chemical structures in antioxidant research. nih.gov
Cardiotonic Research
A derivative of this compound, specifically 1,3-dihydro-4-methyl-5-[4-(methylthio)-benzoyl]-2H-imidazol-2-one (MDL 17043), has been identified as a potent non-catecholamine, non-glycoside cardiotonic agent. nih.gov In vivo studies in anesthetized dogs showed that intravenous administration of MDL 17043 led to significant increases in cardiac contractile force with only minor effects on heart rate and blood pressure. nih.gov
In vitro experiments on isolated cat atrial and papillary muscle preparations, as well as guinea pig atria, further confirmed the positive inotropic effects of MDL 17043. nih.gov These effects were observed to be independent of adrenergic beta-receptor or histamine (B1213489) H1-receptor blockade. nih.gov The compound was also found to induce direct relaxation of vascular smooth muscle. nih.gov
Further research into compounds with similar structures, such as milrinone (B1677136) analogues, has also been conducted to explore their cardiotonic activity. nih.gov For example, 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid and its ethyl ester demonstrated appreciable positive inotropic activity, although less potent than milrinone. nih.gov
Applications in Agrochemical Research
Herbicidal Activity Studies
The structural motif of this compound has relevance in the field of agrochemical research, particularly in the development of herbicides. Research into benzoic acid and its derivatives has shown their potential to control plant diseases and inhibit weed growth. nih.gov For instance, exogenous application of benzoic acid has been found to significantly reduce the symptoms of early blight on tomato leaves. nih.gov
More specifically, studies on cinmethylin (B129038) analogs, which share structural similarities, have revealed that modifications at the C5 position can lead to excellent herbicidal activity. nih.gov The introduction of groups like ketone, fluorine, and methoxy at this position has been shown to be effective. nih.gov The herbicidal activity of these analogs is often evaluated against various weed species through pot trials. nih.gov
Furthermore, research on picolinic acid derivatives, another class of synthetic auxin herbicides, has demonstrated that introducing pyrazolyl groups can enhance herbicidal efficacy. mdpi.com This highlights the ongoing effort to discover novel and more effective herbicidal compounds by modifying existing chemical scaffolds. mdpi.com
Development of Pesticides and Fungicides
The benzimidazole scaffold, which is structurally related to this compound, is a cornerstone in the development of a major class of systemic fungicides. mdpi.com Benzimidazole fungicides are known for their high efficiency, low toxicity, and broad-spectrum activity against various plant diseases caused by fungi. mdpi.com Their primary mode of action involves interfering with the formation of fungal hyphae. mdpi.com
Key examples of benzimidazole fungicides include benomyl, carbendazim (B180503), and thiophanate-methyl. mdpi.com Thiophanate-methyl, for instance, is converted to carbendazim in plants, which then disrupts fungal cell division. mdpi.com These compounds are widely used in agriculture to protect crops like grains, fruits, and vegetables. mdpi.com
Research in this area also extends to the development of insecticides. Methyl benzoate (B1203000), a related compound, has shown promise as an environmentally safe insecticide with multiple modes of action, including as a contact toxicant, fumigant, and repellent. mdpi.com
Potential in Material Science Research
While direct research on the material science applications of this compound is not extensively documented, related compounds are utilized in various material science contexts. For instance, 2-Chloro-5-(methylthio)benzoic acid is noted for its potential use in chemical synthesis studies, which can be a precursor to developing new materials. sigmaaldrich.com The synthesis of novel organic compounds often lays the groundwork for discovering materials with unique properties.
Use in Dye Synthesis
Azo compounds, which can be synthesized from derivatives of benzoic acid, represent an important class of organic colorants. rasayanjournal.co.in The synthesis of new azo acidic dyes often involves the diazo coupling of an amino-benzoic acid derivative with various coupling components like cresol (B1669610) or substituted naphthols. rasayanjournal.co.in The resulting dyes have applications in dyeing textiles and polymers. rasayanjournal.co.in
Future Research Directions
Development of Novel Synthetic Routes with Improved Efficiency
The advancement of synthetic methodologies for 2-Methyl-5-(methylthio)benzoic acid is a primary area for future research. Current synthetic pathways can often be improved in terms of yield, cost-effectiveness, and environmental impact. Researchers are encouraged to explore innovative catalytic systems, such as those employing transition metals like palladium or copper, to facilitate more direct and atom-economical C-S bond formations. The investigation of continuous flow chemistry presents another promising avenue, potentially offering enhanced reaction control, improved safety, and easier scalability compared to traditional batch processes. Furthermore, the development of biocatalytic methods, utilizing enzymes to construct the target molecule, could provide highly selective and environmentally benign synthetic routes.
| Synthetic Approach | Potential Advantages | Research Focus |
| Novel Catalysis | Higher yields, milder reaction conditions, increased atom economy | Development of new transition metal catalysts, exploring ligand effects |
| Continuous Flow Chemistry | Improved safety, better process control, easier scalability | Optimization of reactor design, investigation of reaction kinetics in flow |
| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources | Enzyme screening and engineering, optimization of fermentation conditions |
Advanced Computational Modeling for Structure-Activity Relationship Prediction
The use of sophisticated computational models is set to revolutionize the study of this compound and its derivatives. Future research should leverage quantum mechanics (QM) calculations to gain a deeper understanding of the molecule's electronic structure and reactivity. This can aid in predicting its behavior in chemical reactions and biological systems. Molecular dynamics (MD) simulations will be instrumental in studying the conformational flexibility of the molecule and its interactions with potential biological targets, such as proteins and enzymes, over time. The application of machine learning (ML) and artificial intelligence (AI) algorithms, trained on existing chemical and biological data, can accelerate the prediction of structure-activity relationships (SAR), enabling the rational design of new analogues with enhanced properties.
Exploration of New Biological Targets and Mechanisms of Action
While some biological activities of this compound may be known, a vast landscape of potential interactions remains to be explored. High-throughput screening (HTS) campaigns against diverse panels of biological targets can uncover novel activities and therapeutic areas. Once a hit is identified, detailed mechanism of action (MoA) studies will be crucial to understand how the compound exerts its biological effect at the molecular level. This involves techniques such as proteomics and genomics to identify the cellular pathways modulated by the compound. Furthermore, investigating the potential for this molecule to act as a chemical probe can provide valuable tools for studying specific biological processes.
Diversification of Applications in Interdisciplinary Sciences
The unique structural features of this compound make it a candidate for applications beyond traditional medicinal chemistry. In materials science, it could serve as a building block for the synthesis of novel polymers or organic electronic materials, where the thioether and carboxylic acid functionalities can be exploited for specific properties. Its potential use in agrochemistry as a plant growth regulator or a pesticide could lead to the development of new agricultural products. Additionally, its properties could be harnessed in the field of environmental science, for example, as a ligand for the sequestration of heavy metals or as a tracer in environmental studies.
| Interdisciplinary Field | Potential Application | Key Properties to Exploit |
| Materials Science | Monomer for specialty polymers, component in organic electronics | Thioether and carboxylic acid groups for polymerization and conductivity |
| Agrochemistry | Plant growth regulators, novel pesticides or herbicides | Biological activity, environmental degradation profile |
| Environmental Science | Ligand for metal sequestration, environmental tracer | Metal-coordinating ability, specific analytical signature |
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-5-(methylthio)benzoic acid, and how do reaction conditions influence yield?
Q. Which analytical techniques are most suitable for assessing the purity and structural confirmation of this compound?
Methodological Answer:
- LC-MS (Liquid Chromatography-Mass Spectrometry): Validates molecular weight (e.g., [M+H]+ at m/z 212.06) and detects impurities. Use reversed-phase C18 columns with acetonitrile/water gradients .
- ¹H/¹³C NMR: Key peaks include methylthio (-SCH₃) at δ ~2.5 ppm (singlet, 3H) and aromatic protons (δ 7.2–7.8 ppm). Compare with analogs like 2-Chloro-5-(methylthio)benzoic acid for pattern consistency .
- FT-IR: Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
Q. How can researchers optimize purification protocols for this compound?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use C18 cartridges with methanol/water eluents to remove polar impurities .
- Recrystallization: Dissolve in hot ethanol, then cool to 4°C for crystal formation. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data arising from different synthetic batches?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally characterized analogs (e.g., 2-Chloro-5-(methylthio)benzoic acid, CAS 51546-12-4) to confirm assignments .
- X-ray Crystallography: Resolve ambiguous peaks by crystallizing the compound and determining its 3D structure, as done for thiophene-based benzoic acid derivatives .
- Batch Consistency: Implement quality control using LC-MS retention time (±0.1 min) and UV spectra (λmax ~260 nm) .
Q. What structure-activity relationships (SARs) have been identified for this compound in antimicrobial or catalytic applications?
Q. What strategies mitigate decomposition of this compound under oxidative conditions?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
